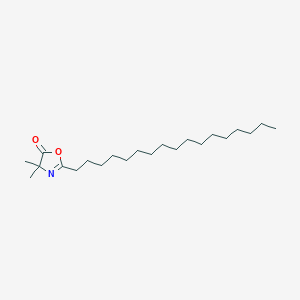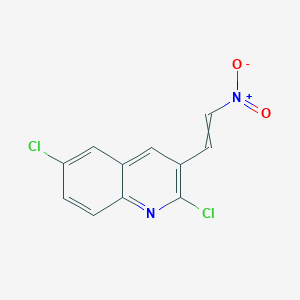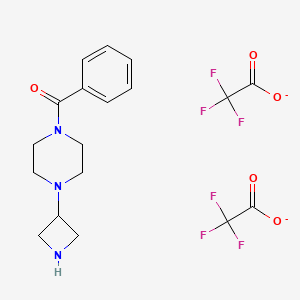
butane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butane-1,2,3,4-tetrol can be synthesized through the reduction of erythrose or erythrulose. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the fermentation of glucose by osmophilic yeasts such as Moniliella pollinis or Trichosporonoides megachiliensis . The fermentation process involves the conversion of glucose to erythritol under controlled conditions, followed by purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erythrose or erythrulose.
Reduction: It can be further reduced to form tetrahydroxybutane.
Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Erythrose or erythrulose.
Reduction: Tetrahydroxybutane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Butane-1,2,3,4-tetrol has a wide range of applications in scientific research:
Mécanisme D'action
Butane-1,2,3,4-tetrol exerts its effects primarily through its interaction with sweet taste receptors on the tongue, mimicking the taste of sugar without the associated caloric intake . In biological systems, it is absorbed in the small intestine and excreted unchanged in the urine, with minimal impact on blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorbitol: Another sugar alcohol used as a sweetener, but with higher caloric content.
Xylitol: A sugar alcohol with similar sweetness but different metabolic pathways.
Mannitol: Used as a sweetener and in medical applications, but with different physical properties.
Uniqueness
Butane-1,2,3,4-tetrol is unique due to its almost non-caloric nature and its ability to mimic the taste of sugar without affecting blood glucose levels. This makes it particularly suitable for use in diabetic and weight management products .
Propriétés
Numéro CAS |
188346-77-2 |
|---|---|
Formule moléculaire |
C4H10O4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[2-hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol;hydrochloride](/img/structure/B1171135.png)


![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1171159.png)

